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Compound of Interest

Compound Name: Bistramide A

Cat. No.: B10778851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the actin-severing capabilities of newly

synthesized analogs of Bistramide A, a potent marine macrolide known for its profound effects

on the actin cytoskeleton. The data presented herein is intended to aid researchers in selecting

and developing novel therapeutic agents that target actin dynamics for applications in oncology

and other cell proliferative disorders.

Bistramide A exerts its potent antiproliferative effects through a dual mechanism of action: it

severs filamentous actin (F-actin) and sequesters monomeric actin (G-actin).[1] This disruption

of the actin cytoskeleton interferes with critical cellular processes such as cell division, motility,

and morphology, ultimately leading to apoptosis. The structural components of Bistramide A,

particularly the spiroketal, amide, and enone subunits, play distinct roles in its biological activity.

[1] Understanding the structure-activity relationship of this complex natural product is crucial for

the rational design of new, more potent, and selective analogs.

Comparative Analysis of Actin-Severing and
Cytotoxic Activities
The following tables summarize the quantitative data on the actin-binding affinity, in vitro actin-

severing efficiency, and cytotoxic activity of Bistramide A and several of its rationally designed

synthetic analogs. The data has been compiled from various studies to provide a comparative

overview.
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Table 1: G-Actin Binding Affinity of Bistramide A and Analogs

Compound Description
Dissociation Constant (Kd)
for G-Actin

Bistramide A Natural Product 7 nM[2]

Analog 5
Combination of spiroketal and

amide subunits
43 nM

Analog 6

Lacks two methyl groups

involved in hydrophobic

interactions

680 nM

Simplified Analog
Lacks the reactive enone

subunit
9.0 nM[3][4]

Table 2: In Vitro Actin Filament-Severing Efficiency of Bistramide A and Analogs

Compound Key Structural Feature
Severing Rate (breaks per
100 µm of filament per
minute at 15 µM)

Bistramide A Complete natural product ~4.5

Analog 2 Contains C(1)–C(4)-enone ~3.0

Analog 3 Contains C(1)–C(4)-enone

Not explicitly quantified, but

noted to be more potent than

analogs 4, 5, and 6[1]

Analog 4 Lacks C(1)–C(4)-enone ~1.0

Table 3: Cytotoxicity of Bistramide A and Analogs against A549 Non-Small Cell Lung Cancer

Cells
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Compound Key Structural Feature Growth Inhibition (GI50)

Bistramide A Complete natural product 30 nM

Analog 2 Contains C(1)–C(4)-enone 100 nM

Analog 3 Contains C(1)–C(4)-enone 400 nM

Analog 4 Lacks C(1)–C(4)-enone 1.5 µM

Analog 5 Spiroketal and amide subunits 1.8 µM

Analog 6 Lacks key methyl groups 10 µM

Visualizing the Molecular Mechanism and
Experimental Approaches
To better understand the processes described, the following diagrams illustrate the mechanism

of action of Bistramide A and the workflows of the key experimental assays used to validate

the actin-severing capabilities of its analogs.
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Caption: Mechanism of Bistramide A-induced cytotoxicity.
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Caption: Experimental workflow for TIRF microscopy assay.
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Cell Culture and Treatment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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